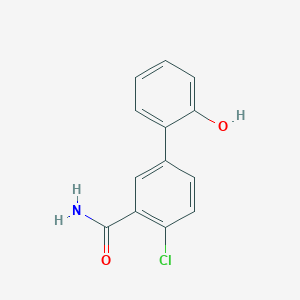
3-(3-Carbamoyl-4-chlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Carbamoyl-4-chlorophenyl)phenol, also known as 3-chloro-4-hydroxybenzamide, is an aromatic amide compound with a molecular weight of 235.55 g/mol. It is a white crystalline solid that is soluble in water and has a melting point of 121-123 °C. This compound has a wide range of applications in the chemical industry, ranging from synthesis of pharmaceuticals to the production of dyes and pigments. It is also used in the manufacturing of pesticides, herbicides and fungicides. Additionally, 3-(3-Carbamoyl-4-chlorophenyl)phenol has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.
Aplicaciones Científicas De Investigación
3-(3-Carbamoyl-4-chlorophenyl)phenol has been studied extensively in recent years due to its potential applications in various scientific fields. One of the most promising areas of research is its potential use in the treatment of cancer. Studies have shown that 3-(3-Carbamoyl-4-chlorophenyl)phenol has the ability to inhibit the growth of cancer cells, as well as induce apoptosis (programmed cell death). Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease. Studies have shown that 3-(3-Carbamoyl-4-chlorophenyl)phenol has the ability to reduce the formation of amyloid plaques, which are believed to be responsible for the development of this disease.
Mecanismo De Acción
The exact mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)phenol is not yet fully understood. However, studies have suggested that this compound has the ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammation process. Additionally, this compound has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
3-(3-Carbamoyl-4-chlorophenyl)phenol has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has the ability to reduce inflammation and oxidative stress, as well as inhibit the activity of certain enzymes involved in the inflammatory process. Additionally, this compound has been studied for its potential to reduce the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Carbamoyl-4-chlorophenyl)phenol has several advantages when used in laboratory experiments. This compound is relatively inexpensive, easy to obtain, and can be synthesized using a variety of methods. Additionally, this compound has a wide range of applications in the chemical industry, making it a useful tool for researchers. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents, which can make it difficult to use in certain types of experiments. Additionally, this compound can be toxic in high doses and should be handled with care.
Direcciones Futuras
The potential applications of 3-(3-Carbamoyl-4-chlorophenyl)phenol are vast and there are many potential future directions for research. One potential area of research is the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production processes. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for a variety of diseases, such as cancer and Alzheimer’s disease. Additionally, research into the potential applications of this compound in the chemical industry could lead to new products and processes. Finally, further research into the mechanism of action of this compound could lead to a better understanding of its effects and potential uses.
Métodos De Síntesis
3-(3-Carbamoyl-4-chlorophenyl)phenol can be synthesized using a variety of methods, including the reaction of 4-chlorophenol with urea in the presence of an acid catalyst. This method involves the condensation of 4-chlorophenol with urea in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form a mixture of 3-(3-carbamoyl-4-chlorophenyl)phenol and 4-chloro-3-hydroxybenzamide. The reaction is typically conducted at room temperature and can be completed in a few hours.
Propiedades
IUPAC Name |
2-chloro-5-(3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-5-4-9(7-11(12)13(15)17)8-2-1-3-10(16)6-8/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFMYHRQUCJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683592 |
Source


|
| Record name | 4-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-18-6 |
Source


|
| Record name | 4-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370415.png)

![3-[3-(N-Ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370430.png)








